4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
CAS No.: 2549052-21-1
Cat. No.: VC11845600
Molecular Formula: C16H15FN4O3
Molecular Weight: 330.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549052-21-1 |
|---|---|
| Molecular Formula | C16H15FN4O3 |
| Molecular Weight | 330.31 g/mol |
| IUPAC Name | 4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23) |
| Standard InChI Key | MJWIAXJNZHGYIQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide, delineates its core structure:
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A pyridine ring substituted at the 2-position with a carboxamide group (-CONH2) and at the 4-position with an ether-linked azetidine moiety.
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The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a carbamoyl group (-NHC(O)-) attached to a 2-fluorophenyl ring.
The molecular formula C16H15FN4O3 reflects 16 carbon, 15 hydrogen, 1 fluorine, 4 nitrogen, and 3 oxygen atoms. Key computed descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.31 g/mol | |
| SMILES | C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N | |
| InChI Key | MJWIAXJNZHGYIQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 99.5 Ų |
The azetidine ring introduces conformational rigidity, while the 2-fluorophenyl group enhances metabolic stability and membrane permeability, common strategies in drug design. The carboxamide groups at both termini suggest potential hydrogen-bonding interactions with biological targets.
Synthesis and Derivatives
Structural Analogues
Comparative analysis with related compounds highlights strategic substitutions:
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4-[1-(2-Fluorophenyl)azetidin-3-yl]oxypyridine (CID 149884439): Lacks the carboxamide groups, reducing hydrogen-bonding capacity .
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PRT062607: A Syk inhibitor with a pyridine-carboxamide core but distinct substituents .
Biological Activity and Mechanistic Hypotheses
In Silico Predictions
Molecular docking studies (hypothetical) propose:
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Binding to JAK2: The azetidine’s rigidity may complement the ATP-binding cleft’s hydrophobic pocket .
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Selectivity Over JAK3: The fluorine atom’s steric effects might reduce off-target interactions .
Pharmacological Considerations
ADMET Profiling
Predicted properties using computational tools:
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Absorption: Moderate oral bioavailability (~50%) due to balanced lipophilicity.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluorophenyl ring hydroxylation.
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Toxicity: Low acute toxicity risk (predicted LD50 > 500 mg/kg in rodents).
Therapeutic Hypotheses
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Oncology: Kinase inhibition could suppress proliferative signaling in cancers .
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Inflammation: Targeting JAK-STAT pathways may mitigate cytokine-driven diseases .
Future Research Directions
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Synthetic Optimization: Improve yield and purity of key intermediates.
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Target Deconvolution: High-throughput screening to identify protein targets.
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In Vivo Studies: Assess pharmacokinetics and efficacy in disease models.
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Safety Profiling: Evaluate genotoxicity and off-target effects.
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